molecular formula C19H13BrClNO3S B8789736 N-(2-benzoyl-4-chloro-phenyl)-4-bromo-benzenesulfonamide CAS No. 169263-20-1

N-(2-benzoyl-4-chloro-phenyl)-4-bromo-benzenesulfonamide

Cat. No.: B8789736
CAS No.: 169263-20-1
M. Wt: 450.7 g/mol
InChI Key: XMJIPLQOKSATGD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chloro-phenyl)-4-bromo-benzenesulfonamide is a useful research compound. Its molecular formula is C19H13BrClNO3S and its molecular weight is 450.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

169263-20-1

Molecular Formula

C19H13BrClNO3S

Molecular Weight

450.7 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzenesulfonamide

InChI

InChI=1S/C19H13BrClNO3S/c20-14-6-9-16(10-7-14)26(24,25)22-18-11-8-15(21)12-17(18)19(23)13-4-2-1-3-5-13/h1-12,22H

InChI Key

XMJIPLQOKSATGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-chlorobenzophenone (5.33 g, 23 mmol) was dissolved in 100 mL pyridine and stirred at room temperature. 4-Bromobenzenesulfonyl chloride (6.17 g, 24.1 mmol) was added and the mixture was stirred overnight. The mixture was poured in a steady stream into 350 mL vigorously stirring chilled 6M HCl which resulted in the precipitation of a reddish oil. The solution was diluted with 100 mL EtOAc and 200 mL H2O, shaken in a separating funnel and the aqueous layer discarded. The organics were dried and reduced in vacuo to yield title compound (10.2 g, 98%). 1H NMR (400 MHz, CDCl3): δ 7.34 (m, 5H), 7.43-7.48 (m, 5H), 7.62 (t, 1H), 7.74 (d, 1H), 9.62 (s, 1H). MS: m/z=449.9 (M++1).
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
98%

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